molecular formula C5H5ClN2O B3340050 2-(Chloromethyl)pyrimidin-1-ium-1-olate CAS No. 206882-35-1

2-(Chloromethyl)pyrimidin-1-ium-1-olate

Cat. No. B3340050
CAS RN: 206882-35-1
M. Wt: 144.56 g/mol
InChI Key: CQXXFUHHJBPEID-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)pyrimidin-1-ium-1-olate” is a chemical compound with the CAS Number: 206882-35-1 . It has a molecular weight of 144.56 and its molecular formula is C5H5ClN2O .


Molecular Structure Analysis

The InChI code for “2-(Chloromethyl)pyrimidin-1-ium-1-olate” is 1S/C5H5ClN2O/c6-4-5-7-2-1-3-8(5)9/h1-3H,4H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “2-(Chloromethyl)pyrimidin-1-ium-1-olate” has a molecular weight of 144.56 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Tautomerism and Molecular Interactions

Pyrimidine bases exhibit tautomerism, which significantly affects their interaction with the environment and biological systems. The study by Person et al. (1989) discusses the tautomeric equilibria of purine and pyrimidine bases and how molecular interactions, particularly in polar environments, can influence these equilibria. This research is crucial for understanding the behavior of pyrimidine derivatives in biological systems, including DNA and RNA (Person et al., 1989).

Anticancer Applications

Pyrimidine-based compounds have shown significant anticancer potential. Kaur et al. (2014) reviewed the anticancer activity of pyrimidine derivatives, highlighting their ability to interact with various biological targets. This review underscores the importance of pyrimidine scaffolds in developing new anticancer agents, suggesting a potential area of application for 2-(Chloromethyl)pyrimidin-1-ium-1-olate derivatives (Kaur et al., 2014).

Anti-inflammatory Activities

Rashid et al. (2021) summarized the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives. These compounds exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators, offering insights into their therapeutic applications beyond their structural role in nucleic acids (Rashid et al., 2021).

Hybrid Catalysts for Synthesis

The study by Parmar et al. (2023) discusses the synthesis of pyranopyrimidine scaffolds using hybrid catalysts. This research highlights the versatility of pyrimidine derivatives in synthetic chemistry and their applications in medicinal chemistry, potentially including the synthesis of 2-(Chloromethyl)pyrimidin-1-ium-1-olate derivatives (Parmar et al., 2023).

Mechanism of Action

While the specific mechanism of action for “2-(Chloromethyl)pyrimidin-1-ium-1-olate” is not available, it’s worth noting that pyrimidine-based compounds often function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

properties

IUPAC Name

2-(chloromethyl)-1-oxidopyrimidin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-5-7-2-1-3-8(5)9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXXFUHHJBPEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C([N+](=C1)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)pyrimidin-1-ium-1-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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